1-(2'-Deoxy-2'-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one
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Overview
Description
1-(2’-Deoxy-2’-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains a fluorine atom at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Deoxy-2’-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one typically involves the fluorination of a suitable precursor. One common method is the reaction of a protected sugar derivative with a fluorinating agent, followed by deprotection and coupling with a pyrimidine base . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2’-Deoxy-2’-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular fluorine, chlorine, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include fluorinated nucleosides, deoxy derivatives, and other modified nucleosides with potential biological activity .
Scientific Research Applications
1-(2’-Deoxy-2’-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during replication. This incorporation can disrupt normal nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell growth. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1-(2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl)uracil
- 1-(2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl)-5-iodouracil
- 1-(2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl)-5-methyluracil
Uniqueness
1-(2’-Deoxy-2’-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one is unique due to its specific fluorine substitution, which enhances its stability and biological activity compared to other nucleoside analogs. This modification allows for more effective incorporation into nucleic acids and improved therapeutic potential .
Properties
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4/c10-6-7(14)5(4-13)16-8(6)12-3-1-2-11-9(12)15/h1-3,5-8,13-14H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIKHPATWLOZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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